molecular formula C6H10N2O2 B14894280 (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid

(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid

Cat. No.: B14894280
M. Wt: 142.16 g/mol
InChI Key: ISFNUWXLUBPTQA-UHFFFAOYSA-N
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Description

(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid is a heterocyclic compound featuring a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly incorporating continuous flow techniques and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (3-methyl-4,5-dihydro-1H-pyrazol-1-yl)acetic acid apart is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This unique structure allows for targeted applications in drug development and materials science.

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

2-(5-methyl-3,4-dihydropyrazol-2-yl)acetic acid

InChI

InChI=1S/C6H10N2O2/c1-5-2-3-8(7-5)4-6(9)10/h2-4H2,1H3,(H,9,10)

InChI Key

ISFNUWXLUBPTQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(CC1)CC(=O)O

Origin of Product

United States

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